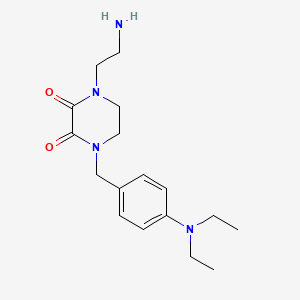
Pyrrolidine, 1-undecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-undecyl- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic chemistry due to their unique properties and reactivity. Pyrrolidine, 1-undecyl- is a derivative of pyrrolidine with an undecyl group attached to the nitrogen atom, making it a long-chain alkyl-substituted pyrrolidine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrrolidine, 1-undecyl- can be synthesized through various methods. One common method involves the reaction of pyrrolidine with 1-bromoundecane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of pyrrolidine, 1-undecyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1-undecyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to secondary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the undecyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the substituent used.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-undecyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Pyrrolidine derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of pyrrolidine, 1-undecyl- involves its interaction with molecular targets such as enzymes and receptors. The undecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound without the undecyl group.
Pyrroline: A similar compound with one double bond in the ring.
Pyrrolizidine: A compound with two fused pyrrolidine rings.
Comparison: Pyrrolidine, 1-undecyl- is unique due to the presence of the long undecyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and altered reactivity. This makes it more suitable for applications requiring interaction with lipid membranes or hydrophobic environments compared to its simpler analogs.
Propiedades
Número CAS |
74673-27-1 |
|---|---|
Fórmula molecular |
C15H31N |
Peso molecular |
225.41 g/mol |
Nombre IUPAC |
1-undecylpyrrolidine |
InChI |
InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-16/h2-15H2,1H3 |
Clave InChI |
MTJLYMDSVZWNLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


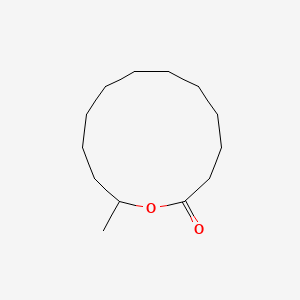
![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

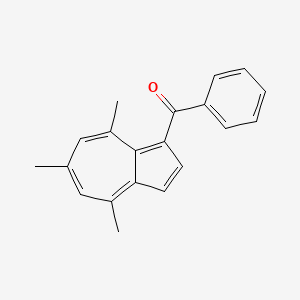

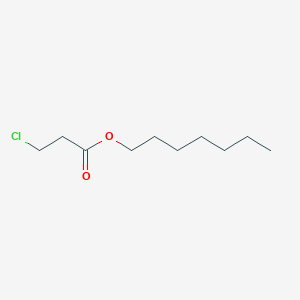


![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)

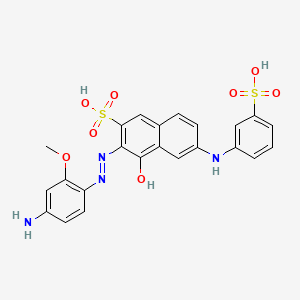
![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
